molecular formula C13H11N3O2 B042280 Benquinox CAS No. 495-73-8

Benquinox

Cat. No.: B042280
CAS No.: 495-73-8
M. Wt: 241.24 g/mol
InChI Key: ORLIFVYIUIQGOA-UHFFFAOYSA-N
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Description

. It has a low aqueous solubility and is slightly mobile in the environment.

Mechanism of Action

Target of Action

Benquinox, also known as Brequinar , primarily targets the enzyme Dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound can disrupt the synthesis of pyrimidines, thereby inhibiting cell growth and proliferation.

Mode of Action

This compound interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway. As a result, the production of pyrimidines is reduced, which can lead to a decrease in DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines. Pyrimidines are essential components of nucleic acids, and a reduction in their synthesis can have significant downstream effects, including a decrease in DNA and RNA synthesis and a subsequent inhibition of cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of pyrimidine synthesis . By inhibiting DHODH, this compound reduces the production of pyrimidines, leading to a decrease in DNA and RNA synthesis. This can inhibit the growth and proliferation of cells, which is why this compound has been investigated for its potential anti-cancer properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as pollutants or other drugs, could potentially affect the action of this compound . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially affect the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benquinox can be synthesized through the condensation of benzoic acid hydrazide with 1,4-benzoquinone oxime. The reaction typically involves the use of organic solvents and may require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the reaction . The general reaction scheme is as follows:

    Condensation Reaction: Benzoic acid hydrazide reacts with 1,4-benzoquinone oxime in the presence of an organic solvent.

    Reaction Conditions: The reaction is carried out at elevated temperatures, often with the use of a catalyst to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benquinox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophilic and nucleophilic reagents can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted this compound derivatives with different functional groups.

Scientific Research Applications

Benquinox has been utilized in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of hydrazides and oximes.

    Biology: Investigating its effects on microbial growth and its potential as an antimicrobial agent.

    Medicine: Exploring its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: Its use in the development of new fungicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Fentin Acetate: Another fungicide used for seed treatment.

    Captafol: A fungicide with a similar mode of action.

    Thiram: A widely used fungicide with different chemical properties but similar applications.

Uniqueness of Benquinox

This compound is unique due to its specific chemical structure, which allows it to interact with fungal cells in a distinct manner. Unlike other fungicides, this compound has a hydrazide and oxime functional group, which contributes to its unique reactivity and mode of action .

Properties

IUPAC Name

N'-(4-nitrosophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N3O2/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11/h1-9,14H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLIFVYIUIQGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041624
Record name Benquinox
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow or yellow-brown solid; [HSDB]
Record name Ceredon
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Solubility

IN WATER 5 PPM; SOL IN ORGANIC SOLVENTS, SOL IN FORMAMIDE
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Color/Form

YELLOW-BROWN POWDER; YELLOW CRYSTALS FROM ETHANOL

CAS No.

495-73-8
Record name Benquinox [ISO]
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Record name Benquinox
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Record name Benquinox
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Record name BENQUINOX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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